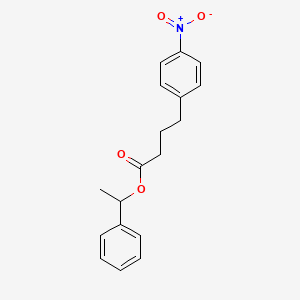
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzenebutanoic acid backbone, a nitro group at the 4-position, and a 1-phenylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 4-nitrobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenebutanoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-Aminobenzenebutanoic acid, 1-phenylethyl ester.
Substitution: Various substituted benzenebutanoic acid esters.
Hydrolysis: Benzenebutanoic acid, 4-nitrobenzyl alcohol.
Scientific Research Applications
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-nitrobenzenebutanoic acid moiety into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[(1R)-1-phenylethyl]amino-, methyl ester .
- Benzenebutanoic acid, α-phenyl-, ethyl ester .
Uniqueness
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzenebutanoic acid backbone with the 1-phenylethyl ester group also contributes to its unique properties compared to other similar compounds.
Properties
CAS No. |
766546-23-0 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-phenylethyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C18H19NO4/c1-14(16-7-3-2-4-8-16)23-18(20)9-5-6-15-10-12-17(13-11-15)19(21)22/h2-4,7-8,10-14H,5-6,9H2,1H3 |
InChI Key |
ONEZSZZNKISBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















